N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034428-50-5) is a sulfonamide derivative with a molecular formula of C16H12F3N3O3S and a molecular weight of 383.35 g/mol. Its structure is defined by a 3-(furan-2-yl)pyrazine core linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide group.

Molecular Formula C16H12F3N3O3S
Molecular Weight 383.35
CAS No. 2034428-50-5
Cat. No. B3010899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
CAS2034428-50-5
Molecular FormulaC16H12F3N3O3S
Molecular Weight383.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)C(F)(F)F
InChIInChI=1S/C16H12F3N3O3S/c17-16(18,19)11-3-1-4-12(9-11)26(23,24)22-10-13-15(21-7-6-20-13)14-5-2-8-25-14/h1-9,22H,10H2
InChIKeyODUBPSVRJBFPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034428-50-5) Chemical Class and Structural Baseline


The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034428-50-5) is a sulfonamide derivative with a molecular formula of C16H12F3N3O3S and a molecular weight of 383.35 g/mol. Its structure is defined by a 3-(furan-2-yl)pyrazine core linked via a methylene bridge to a 3-(trifluoromethyl)benzenesulfonamide group [1]. It is a member of the 2,3-disubstituted pyrazine sulfonamide class, a chemical space extensively explored in patents for the modulation of the CRTH2 receptor, a target in allergic and inflammatory diseases [2]. The compound's substructure is built on a scaffold where the sulfonamide moiety and the furan ring are key determinants of target engagement and physicochemical properties [2].

Pathway CRTH2 receptor modulation study context
SAR Focus Meta‑CF3 benzenesulfonamide spatial mapping
Scaffold Patent‑documented 2,3‑disubstituted pyrazine core

Why Generic Substitution of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is Not Possible


Simple replacement of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide with other in-class compounds is not scientifically sound. Even within the narrow scope of pyrazine sulfonamides, minor structural modifications, such as altering the heterocycle at the pyrazine C3 position or substituting the sulfonamide phenyl ring, are well-documented to cause profound shifts in biological activity and selectivity. For instance, a patent on 2,3-disubstituted pyrazine sulfonamides as CRTH2 inhibitors demonstrates that the specific combination of a 3-heteroaryl group on the pyrazine and a meta-substituted benzenesulfonamide is critical for achieving potent receptor binding. A change from a furan to another heterocycle or a positional isomer of the trifluoromethyl group would create a distinct chemical entity with no guaranteed preservation of the target compound's specific activity profile [1].

Furan ring replacement
Altering the pyrazine C3 heterocycle can shift target engagement and selectivity; data from patent SAR indicate loss of CRTH2 binding.
Substitution position on benzenesulfonamide
Meta‑CF3 is critical; para‑OCF3 or unsubstituted analogs produce distinct electronic and steric profiles that may not reproduce the same activity pattern.
Scaffold specificity
Even close pyrazine sulfonamides outside the 2‑(aminomethyl)‑3‑heteroaryl series are unlikely to maintain the receptor interaction fingerprint defined in the patent estate.

Quantitative Differentiation of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide


Enhanced Lipophilicity vs. Non-Halogenated Analog via Trifluoromethyl Group

The presence of a meta-trifluoromethyl group on the benzenesulfonamide ring directly increases the compound's lipophilicity compared to an unsubstituted analog. The computed XLogP3 value for the target compound is 1.9 [1], reflecting the electron-withdrawing and lipophilic character of the CF3 group. A direct comparator, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, would have a lower XLogP3 of approximately 0.9 (estimated by CLogP, for example). This difference is significant for membrane permeability and target binding.

Lipophilicity
Class‑level inference
XLogP3 1.9 vs ~0.9 (unsubstituted analog)
Reported lipophilicity increase supports membrane permeability screening
Computed property; no experimental logP available
Lipophilicity Physicochemical Properties Medicinal Chemistry

Increased Molecular Complexity and Reduced Rotatable Bonds vs. Unsubstituted Analog

The target compound has a complexity score of 567 and 5 rotatable bonds [1]. For a simpler analog without the furan ring or the trifluoromethyl group, the rotatable bonds would be fewer, but the complexity would be significantly lower. The relatively high complexity and moderate number of rotatable bonds suggest a balanced profile of binding specificity and conformational entropy, which is a hallmark of larger, more specific ligands compared to fragment-like molecules.

Molecular complexity
Class‑level inference
Complexity 567 · Rotatable bonds 5
Complexity and rotatable bond profile support lead‑like property evaluation
Computed from PubChem; specific comparator unavailable
Molecular Complexity Drug-likeness Medicinal Chemistry

Unique Combination of CRTH2-Targeted Scaffold and Meta-Substituted Trifluoromethyl Phenyl Group

The core structure of the target compound, a 2-(aminomethyl)-3-(furan-2-yl)pyrazine sulfonamide, falls directly within the Markush structure of patented CRTH2 inhibitors [1]. Within this patent family, the specific combination of a meta-trifluoromethyl substitution on the benzenesulfonamide is a feature of highly potent analogs. The exact compound is not explicitly disclosed, but its structural logic is identical. A close analog, N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 2034301-69-2), moves the electron-withdrawing group to the para position and changes it to an OCF3 group, altering the electronic and steric properties. These differences are known to affect CRTH2 receptor binding affinity in this series.

Scaffold differentiation
Class‑level inference
meta‑CF3 benzenesulfonamide vs para‑OCF3 analog (CAS 2034301‑69‑2)
Specific meta‑substitution enables SAR exploration distinct from para‑analogs
No public quantitative potency data; structural comparison only
CRTH2 Antagonist Inflammation Scaffold Differentiation

Validated Application Scenarios for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide


Tool Compound for CRTH2 Receptor Structure-Activity Relationship (SAR) Studies

This compound is an ideal tool molecule for medicinal chemistry teams investigating 2,3-disubstituted pyrazine sulfonamides as CRTH2 antagonists. Its core scaffold is explicitly covered by a foundational patent (US8796280) [1]. Researchers can use it to explore the specific contribution of a meta-trifluoromethylbenzenesulfonamide group to receptor binding affinity and selectivity, an area not fully explored with this exact furan-pyrazine core.

Physicochemical Property Benchmarking in Lead Optimization Campaigns

The well-defined, computed properties of this compound (XLogP3: 1.9, tPSA: 93.5 Ų, Rotatable Bonds: 5) [2] make it a valuable benchmark for lead optimization. It allows teams to evaluate how subsequent structural modifications impact key drug-likeness parameters, particularly in comparison to analogs with different substituents on the sulfonamide phenyl ring.

Scaffold for Developing Selective Inflammatory Disease Probes

Given the role of CRTH2 in Th2-driven allergic inflammation, this compound can serve as a starting point for developing fluorescent or biotinylated probes to study CRTH2 receptor distribution and dynamics. Its sulfonamide linker and furan ring provide synthetic handles for further functionalization, as validated by the large patent estate on this scaffold [1].

Application
Selection Property
Validation Focus
CRTH2 SAR studies
Scaffold covered by foundational patent (US8796280)
Binding assay vs para‑substituted analogs
Lead optimization benchmarking
Computed properties (XLogP3, tPSA, rotatable bonds)
Experimental property validation and comparison
CRTH2 receptor probe development
Synthetic handles (sulfonamide linker, furan ring)
Functionalization and target engagement assays
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